3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride
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Description
“3,3-Difluoro-2-(1H-pyrazol-1-yl)propan-1-amine dihydrochloride” is a chemical compound with the molecular formula C6H11Cl2F2N3. It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a pyrazole ring, which is a five-membered aromatic ring containing two nitrogen atoms . The compound also contains two fluorine atoms and an amine group.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not fully documented in the available sources . The molecular weight of the compound is 234.07.Mechanism of Action
Target of Action
Related compounds have been known to inhibitsuccinate dehydrogenase , the complex II in the mitochondrial respiration chain .
Mode of Action
It’s worth noting that related compounds may exert their effect by inducing cell membrane damage . Additionally, inhibition of succinate dehydrogenase has been known as a fungicidal mechanism of action .
Biochemical Pathways
Inhibition of succinate dehydrogenase would affect the mitochondrial respiration chain , potentially leading to downstream effects on cellular energy production.
Result of Action
Related compounds have shown good antimicrobial activities against bacteria and fungi .
Properties
IUPAC Name |
3,3-difluoro-2-pyrazol-1-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3.2ClH/c7-6(8)5(4-9)11-3-1-2-10-11;;/h1-3,5-6H,4,9H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJONQOJRWREYDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CN)C(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Cl2F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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